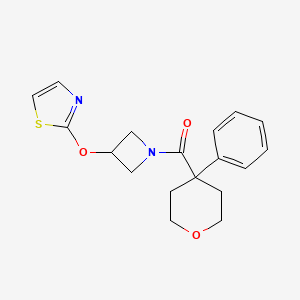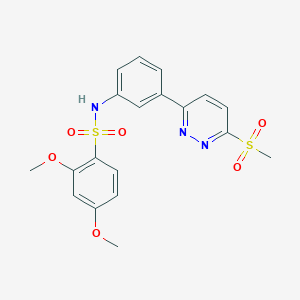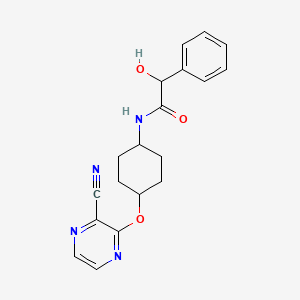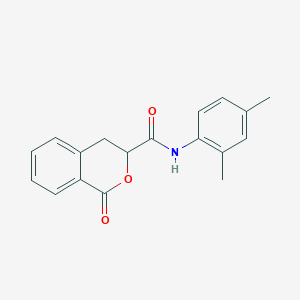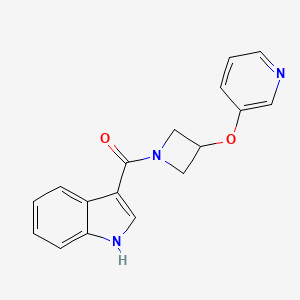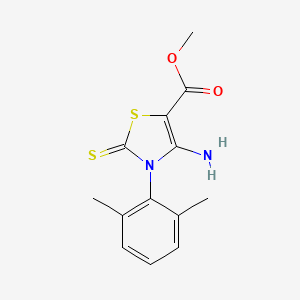
Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone, an amine, and a thiol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the various substituents attached to it. These include a methyl group, an amino group, and a phenyl group with two methyl substituents .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could act as a nucleophile in substitution reactions, or it could be acylated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .科学的研究の応用
Synthesis and Chemical Transformations
- Transformations and Synthesis : Research has shown the utility of related compounds in synthesizing various heterocyclic compounds, demonstrating their versatility in chemical transformations (Žugelj et al., 2009). For instance, transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlight the potential for creating new molecules with varied properties.
- Cross-Claisen Condensation : The compound's derivatives are used in the synthesis of constrained heterocyclic γ-amino acids, which mimic secondary structures of proteins, showing its importance in designing bioactive molecules (Mathieu et al., 2015).
Photophysical Properties and Applications
- Photophysical Properties : Studies have explored the photophysical properties of thiazole derivatives, indicating their potential in fluorescent molecule development for various applications, including sensing hazardous compounds and metals (Murai et al., 2018). This research demonstrates the role of sulfur-containing functional groups in modifying electronic structures of thiazoles.
Pharmaceutical Applications
- Antiproliferative Activity : Research into thiazolidine derivatives has identified compounds with significant antiproliferative activity against various human cancer cell lines, suggesting potential therapeutic applications (Chandrappa et al., 2008). This highlights the potential of Methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate derivatives in developing new anticancer drugs.
Material Science and Sensing Applications
- Luminescence Sensing : Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, showing selective sensitivity to benzaldehyde derivatives. These complexes serve as potential fluorescence sensors, indicating the compound's applicability in material sciences and sensing technologies (Shi et al., 2015).
Safety and Hazards
将来の方向性
Thiazole derivatives are an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. Future research on this compound could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .
特性
IUPAC Name |
methyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-5-4-6-8(2)9(7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWPJYQDOXZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)
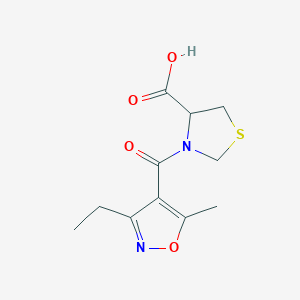
![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)


![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)
